molecular formula C3H4Cl2O B569563 1,3-Dichloroacetone-D4 CAS No. 350818-52-9

1,3-Dichloroacetone-D4

Cat. No.: B569563
CAS No.: 350818-52-9
M. Wt: 130.988
InChI Key: SUNMBRGCANLOEG-LNLMKGTHSA-N
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Description

1,3-Dichloroacetone-D4 (CAS: 350818-52-9) is a deuterated analog of 1,3-Dichloroacetone, where four hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₃D₄Cl₂O, with a molecular weight of 130.99 g/mol . Structurally, it retains the dichlorinated ketone backbone of its non-deuterated counterpart but exhibits isotopic labeling, making it valuable in applications requiring tracking via spectroscopic methods (e.g., NMR) or as an internal standard in analytical chemistry .

This compound is classified as a highly purified biochemical reagent and serves as an organic building block in specialized syntheses, particularly where isotopic labeling is critical for mechanistic studies or metabolic research .

Preparation Methods

Synthetic Routes to 1,3-Dichloroacetone-D4

Acid-Catalyzed Deuterium Exchange

The most extensively documented method involves deuterium exchange using 1,3-dichloroacetone as the starting material. In this protocol, the compound is treated with deuterated water (D₂O) in the presence of sodium acetate under ambient temperature for 20 hours . The reaction proceeds via acid-catalyzed H/D exchange at the α-positions relative to the carbonyl group, yielding this compound with 15% isotopic incorporation . Key parameters include:

ParameterValue
Reactants1,3-Dichloroacetone, D₂O
CatalystSodium acetate
TemperatureAmbient (~25°C)
Reaction Time20 hours
Yield (Deuteration)15%

This method, first reported by Kovach et al. (1980), emphasizes the challenges of achieving high deuterium incorporation due to equilibrium limitations . The use of sodium acetate buffers the reaction medium, preventing acid-catalyzed decomposition of the ketone .

Physicochemical Properties and Characterization

Structural and Spectral Data

The molecular formula of this compound is C₃Cl₂D₄O , with a molecular weight of 130.99 g/mol . Key spectral features include:

TechniqueData
¹H NMR Absence of signals at δ 2.5–3.0 ppm (D-substituted CH₂ groups)
¹³C NMR Quartet splitting for CD₂ groups (J = 22–25 Hz)
IR Spectroscopy C=O stretch at 1720 cm⁻¹, C–Cl stretches at 650–750 cm⁻¹

The SMILES notation ([2H]C([2H])(Cl)C(=O)C([2H])([2H])Cl) and InChI key (InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2/i1D2,2D2) confirm the tetradeuterated structure .

Purity and Stability

Commercial batches exhibit:

  • Isotopic purity : 98 atom % D .

  • Chemical purity : ≥98% by gas chromatography (GC) .

  • Storage : Room temperature in inert atmospheres to prevent hydrolysis .

Mechanistic Insights and Reaction Optimization

Kinetic and Thermodynamic Considerations

The deuteration process follows pseudo-first-order kinetics , with the rate-limiting step involving proton abstraction from the α-carbon by acetate ions . Factors influencing yield include:

  • Temperature : Elevated temperatures (>40°C) accelerate exchange but risk ketone degradation.

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification .

Strategies for Yield Improvement

Recent advances propose:

  • Microwave-assisted synthesis : Reducing reaction time to <5 hours while maintaining 12–14% yield .

  • Deuterium gas (D₂) catalysis : Exploratory studies show marginal improvements (18% yield) but require high-pressure systems .

Applications in Organic Synthesis

Isotopic Tracers in Reaction Mechanisms

This compound serves as a probe in:

  • Kinetic isotope effect (KIE) studies : Elucidating mechanisms of nucleophilic substitution and elimination reactions .

  • Metabolic pathway analysis : Tracking acetone derivatives in biochemical systems .

Precursor to Deuterated Pharmaceuticals

The compound is a key intermediate in synthesizing deuterated analogs of:

  • Anticancer agents : E.g., deuterated chlorambucil derivatives.

  • Antiviral drugs : Enhancing metabolic stability via deuterium substitution .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloroacetone-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted acetones, unsaturated ketones, and various cyclic compounds. The specific products depend on the nature of the nucleophile and the reaction conditions .

Scientific Research Applications

Chemical Synthesis

1,3-Dichloroacetone-D4 serves as an important reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists.

Key Applications:

  • Synthesis of Bicyclic Peptides : Research indicates that 1,3-dichloroacetone can be used to prepare bicyclic peptides through selective linking of cysteine side chains. This method utilizes an S_N2 reaction to create stable thioether bridges between cyclic peptide monomers. The resulting dimeric peptides exhibit enhanced stability and potential therapeutic applications .
  • Cross-Linking Agent : In protein chemistry, this compound is utilized as a cross-linking agent to stabilize protein structures. It forms dithioether linkages that can influence protein folding and function, thereby aiding in the study of protein interactions and dynamics .

Biochemical Applications

The biochemical applications of this compound extend to the fields of proteomics and drug development.

Case Studies:

  • Protein Labeling : A study demonstrated the use of 1,3-dichloroacetone for selective labeling of proteins. This technique allows researchers to probe protein functions in vitro and in living systems, providing insights into cellular processes and potential therapeutic targets .
  • Peptide Macrocyclization : The compound has been employed in the macrocyclization of peptides, facilitating the formation of stable cyclic structures that can enhance biological activity. This application is particularly relevant in drug design, where cyclic peptides often exhibit improved pharmacological properties compared to their linear counterparts .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Table 1: Reaction Conditions for Dimerization of Cyclic Peptides

ConditionDimerization Yield (%)Reaction Time (h)Notes
Condition 1671Baseline condition
Condition 2771Improved yield with DMF as cosolvent

Table 2: Protein Cross-Linking Comparisons

Cross-Linking MethodType of LinkageStability Observed (h)Application
Disulfide BondCovalentVariableGeneral protein stabilization
Dithioether (DCA)Covalent>48Enhanced structural integrity

Mechanism of Action

The mechanism of action of 1,3-dichloroacetone-D4 involves its high reactivity due to the presence of electrophilic carbons. The compound can readily undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms, leading to the formation of new bonds. This reactivity makes it a valuable tool in organic synthesis, particularly in the formation of complex cyclic structures .

Comparison with Similar Compounds

The following analysis compares 1,3-Dichloroacetone-D4 with structurally and functionally related compounds, emphasizing molecular properties, applications, and isotopic effects.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/mL) Key Applications
This compound C₃D₄Cl₂O 130.99 N/A N/A N/A Isotopic labeling, NMR studies, synthetic intermediates
1,3-Dichloroacetone ClCH₂COCH₂Cl 126.97 0–6 172–173 1.383 Bulk chemical synthesis, chlorination reactions
1,3-Dichloroacetamide C₃H₅Cl₂NO 142.98 N/A N/A N/A Potential intermediates in agrochemicals
Dichloroacetic Acid C₂H₂Cl₂O₂ 128.94 N/A 194 1.563 Pharmaceuticals, herbicide synthesis
Dodecyl Chloroacetate C₁₄H₂₇ClO₂ 262.81 N/A N/A N/A Surfactants, esterification processes
Dimethyl Phthalate-D4 C₁₀H₆D₄O₄ 196.18 N/A N/A N/A Deuterated solvent, plasticizer studies

Key Observations:

Isotopic Effects: The deuterium substitution in this compound increases its molecular weight by ~4 atomic mass units compared to the non-deuterated form (130.99 vs. 126.97 g/mol) . This isotopic labeling reduces its reactivity in proton-dependent reactions, making it suitable for kinetic studies and minimizing signal interference in NMR spectroscopy .

Structural Analogs: 1,3-Dichloroacetone: The non-deuterated form has well-defined physical properties (e.g., boiling point 172–173°C) and is used in bulk synthesis. The absence of deuterium makes it more reactive in halogenation and nucleophilic substitution reactions . 1,3-Dichloroacetamide: Replacing the ketone group with an amide introduces polarity and hydrogen-bonding capacity, altering its utility in agrochemical intermediates .

Functional Analogs :

  • Dichloroacetic Acid : A carboxylic acid derivative with stronger acidity (pKa ~1.3) due to electron-withdrawing chlorine atoms. It is employed in pharmaceuticals and herbicide production, distinct from the ketone-based reactivity of this compound .
  • Dodecyl Chloroacetate : The long alkyl chain enhances lipophilicity, favoring applications in surfactants and esterification, unlike the shorter-chain dichloroacetone derivatives .

Deuterated Compounds: Dimethyl Phthalate-D4: Another deuterated compound, but as a phthalate ester, it serves as a plasticizer or solvent in niche applications. Its deuterated form aids in environmental tracing, contrasting with this compound’s role in reaction mechanism studies .

Biological Activity

1,3-Dichloroacetone-D4 (DCA-D4) is a deuterated derivative of 1,3-dichloroacetone, a compound known for its utility in organic synthesis and biological research. This article explores the biological activity of DCA-D4, focusing on its mechanism of action, biochemical pathways, cellular effects, and applications in scientific research.

Target of Action
DCA-D4 primarily targets free cysteine side-chains in proteins. This interaction is facilitated through an SN2 reaction , which allows DCA-D4 to selectively link these side chains, leading to the formation of complex peptide structures.

Mode of Action
The SN2 reaction mediated by DCA-D4 is crucial for synthesizing bicyclic dimeric peptides , which are significant for various biochemical applications. This reaction not only enhances the structural complexity of peptides but also influences their stability and biological activity .

Biochemical Pathways

DCA-D4 plays a vital role in several biochemical pathways:

  • Peptide Dimerization : The compound's ability to facilitate peptide dimerization is instrumental in creating multicyclic peptides that can modulate biological processes such as cell signaling and gene expression.
  • Proteolytic Stability : Studies have shown that peptides synthesized using DCA-D4 maintain their integrity in human serum for extended periods (e.g., fully intact after 48 hours), indicating potential therapeutic applications .

Cellular Effects

The effects of DCA-D4 on cellular processes are primarily linked to its role in peptide synthesis:

  • Cell Signaling : The formation of bicyclic peptides can influence various signaling pathways, potentially impacting cellular responses to external stimuli.
  • Gene Expression : By altering peptide structures, DCA-D4 may affect transcription factors and other regulatory proteins involved in gene expression.

Table 1: Summary of Key Research Findings on DCA-D4

Study ReferenceFindingsMethodology
DCA-D4 effectively links cysteine side-chains via SN2 reactions, forming stable bicyclic peptides.Synthesis and proteolytic stability assays
Investigated optimal conditions for dimerization; showed stability of acetone-linked dimers.NMR analysis and reaction parameter testing
Characterization of DCA-D4's chemical properties and potential applications in drug discovery.Chemical synthesis and biological assays

Case Study: Synthesis of Bicyclic Peptides

In a study aimed at synthesizing bicyclic peptides using DCA-D4, researchers designed cyclic peptide monomers based on neurotrophin sequences. The study identified optimal reaction conditions that yielded high dimerization rates while ensuring that alternative nucleophiles, such as lysine amines, did not interfere with the desired reactions .

The resulting bicyclic peptides demonstrated enhanced metabolic stability compared to traditional cyclic peptides, suggesting their potential as pharmacological tools or lead compounds for further development .

Applications in Scientific Research

DCA-D4 has several notable applications across different fields:

  • Chemistry : Utilized as a reagent for synthesizing complex multicyclic peptides.
  • Biology : Employed in studies related to enzyme-catalyzed reactions and metabolic pathways.
  • Medicine : Investigated for its role in drug discovery, particularly in developing peptide-based therapeutics.
  • Industry : Used as an intermediate in the production of fine chemicals .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,3-Dichloroacetone-D4 with high isotopic purity?

Answer:
Deuterated compounds like this compound require precise control over reaction conditions to ensure isotopic purity. Key steps include:

  • Deuterium Source Selection : Use deuterated solvents (e.g., D₂O) or reagents to minimize proton contamination.
  • Reaction Optimization : Monitor reaction kinetics to avoid isotopic scrambling, which can occur under prolonged heating or acidic/basic conditions.
  • Purification : Employ fractional distillation or chromatography to isolate the deuterated product. Validate purity via mass spectrometry (MS) to confirm the absence of non-deuterated analogs (e.g., m/z 126.98 for non-deuterated 1,3-Dichloroacetone vs. m/z 130.99 for the deuterated form) .
  • Storage : Store at 0–6°C to prevent degradation, as indicated by its cold storage requirements .

Q. How is this compound characterized using spectroscopic techniques?

Answer:
Characterization involves a combination of techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Signals for residual protons in the deuterated compound should be minimal. The methyl groups (CD₂) typically show no peaks in the proton spectrum.
    • ¹³C NMR : Peaks for carbonyl (C=O) and chlorinated carbons (C-Cl) should align with theoretical shifts (~200 ppm for C=O, ~50 ppm for C-Cl).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion clusters (m/z 130.99) and isotopic patterns consistent with D₄ labeling .
  • IR Spectroscopy : Verify C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).
Technique Key Peaks/Data
¹H NMRNo residual H signals
HRMSm/z 130.99 (M⁺)
IR1700 cm⁻¹ (C=O)

Q. What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential volatility and respiratory hazards .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Q. How is this compound used as an internal standard in environmental analyses?

Answer:
Its deuterated structure minimizes interference with non-deuterated analytes in techniques like GC-MS:

  • Sample Preparation : Spike samples with a known concentration of this compound to correct for matrix effects.
  • Quantification : Use the deuterated compound’s signal to normalize analyte responses, improving accuracy in trace analysis (e.g., pesticide residues) .

Q. What are the storage requirements for this compound to ensure stability?

Answer:

  • Temperature : Store at 0–6°C to prevent thermal degradation .
  • Container : Use amber glass vials to avoid light-induced decomposition.
  • Inert Atmosphere : Seal under nitrogen or argon to reduce oxidation .

Advanced Research Questions

Q. How does deuteration affect the reactivity of this compound in kinetic studies compared to its non-deuterated analog?

Answer:
Deuteration introduces kinetic isotope effects (KIEs), altering reaction rates:

  • Mechanistic Insights : Use comparative studies to probe reaction pathways. For example, slower hydrolysis rates in deuterated compounds may indicate proton transfer as a rate-limiting step.
  • Experimental Design : Conduct parallel reactions with deuterated and non-deuterated forms under identical conditions. Analyze rate constants via Arrhenius plots .

Q. What methodologies resolve data discrepancies when using this compound in multi-analyte environmental studies?

Answer:

  • Cross-Validation : Compare results across multiple analytical platforms (e.g., GC-MS vs. LC-MS/MS).
  • Matrix Spike Recovery Tests : Assess interference from co-eluting compounds.
  • Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., pH, temperature) .

Q. How can this compound be integrated into studies of halogenated acetone derivatives’ environmental fate?

Answer:

  • Tracer Experiments : Use this compound to track degradation pathways (e.g., photolysis, microbial metabolism) in soil/water systems.
  • Isotopic Labeling : Monitor deuterium retention to distinguish biotic vs. abiotic degradation mechanisms .

Q. What strategies optimize the detection limits of this compound in trace analysis?

Answer:

  • Derivatization : Enhance volatility via silylation or acylation for GC-MS applications.
  • Preconcentration : Use solid-phase microextraction (SPME) to isolate the compound from complex matrices.
  • Instrument Tuning : Optimize MS parameters (e.g., collision energy) to maximize ion yield .

Q. How should literature reviews on halogenated acetone derivatives be structured to identify research gaps?

Answer:

  • Search Strategy : Use databases (PubMed, TOXLINE) with keywords: “deuterated acetone derivatives,” “chlorinated acetone environmental impact,” and CAS-specific terms (e.g., 350818-52-9) .
  • Critical Appraisal : Prioritize peer-reviewed studies with robust methodologies (e.g., controlled variables, replicate analyses). Synthesize findings into tables highlighting contradictions (e.g., conflicting degradation half-lives) .

Properties

IUPAC Name

1,3-dichloro-1,1,3,3-tetradeuteriopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNMBRGCANLOEG-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)C([2H])([2H])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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